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molecular formula C7H8N2O2S B8602235 S-(3,4-dihydroxyphenyl)-isothiourea

S-(3,4-dihydroxyphenyl)-isothiourea

Cat. No. B8602235
M. Wt: 184.22 g/mol
InChI Key: WVMSXJUWHMHLDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05013756

Procedure details

22 g (0.1 mole) of S-(3,4-dihydroxyphenyl)-isothiourea were dissolved in 50 ml of anhydrous methanol in a 1 litre flask equipped with a magnetic stirrer and under a nitrogen flow. The solution was heated and a solution of sodium methoxide containing 9.2 g of sodium (4 equivalents) in 150 ml of anhydrous methanol was added. 24.2 g (0.1 mole) of 2-methylbutyl tosylate in solution in 50 ml of methanol were poured into the reaction mixture at the boiling point of methanol.
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
9.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
24.2 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([S:9][C:10](=N)N)[CH:5]=[CH:6][C:7]=1[OH:8].C[O-].[Na+].[Na].S(C1C=CC(C)=CC=1)(O[CH2:21][CH:22](C)[CH2:23][CH3:24])(=O)=O>CO>[CH3:21][CH:22]([CH2:23][CH3:24])[CH2:10][S:9][C:4]1[CH:3]=[C:2]([OH:1])[C:7](=[CH:6][CH:5]=1)[OH:8] |f:1.2,^1:15|

Inputs

Step One
Name
Quantity
22 g
Type
reactant
Smiles
OC=1C=C(C=CC1O)SC(N)=N
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
sodium methoxide
Quantity
9.2 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Name
Quantity
150 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
24.2 g
Type
reactant
Smiles
S(=O)(=O)(OCC(CC)C)C1=CC=C(C)C=C1
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a magnetic stirrer and under a nitrogen flow
TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated

Outcomes

Product
Name
Type
Smiles
CC(CSC=1C=C(C(O)=CC1)O)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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